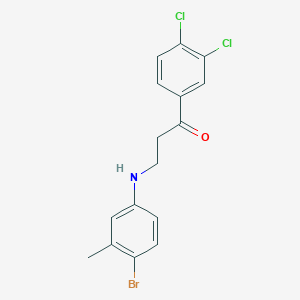
3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone is a useful research compound. Its molecular formula is C16H14BrCl2NO and its molecular weight is 387.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone, also known by its CAS number 477320-61-9, is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a propanone moiety linked to a bromo-substituted aniline and a dichlorophenyl group, which contributes to its biological activity. This compound has garnered interest due to its potential applications in treating various diseases, particularly those associated with the overexpression of anti-apoptotic proteins.
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrCl2NO |
| Molecular Weight | 387.1 g/mol |
| Purity | ≥95% |
| IUPAC Name | 3-(4-bromo-3-methylanilino)-1-(3,4-dichlorophenyl)propan-1-one |
| InChI Key | HNZYEBQOKPZRMB-UHFFFAOYSA-N |
Research indicates that this compound exhibits biological activity primarily through the inhibition of the Mcl-1 protein, an anti-apoptotic factor implicated in various cancers. The inhibition of Mcl-1 can lead to increased apoptosis in cancer cells, making this compound a candidate for therapeutic development against malignancies characterized by Mcl-1 overexpression .
Case Studies and Research Findings
- Inhibition of Mcl-1 Protein :
- Antimicrobial Properties :
- Cytotoxicity Studies :
Toxicological Profile
The compound is classified under the GHS hazard class as an irritant and an environmental hazard. Proper handling and storage conditions are recommended to mitigate risks associated with exposure .
Eigenschaften
IUPAC Name |
3-(4-bromo-3-methylanilino)-1-(3,4-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO/c1-10-8-12(3-4-13(10)17)20-7-6-16(21)11-2-5-14(18)15(19)9-11/h2-5,8-9,20H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZYEBQOKPZRMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-61-9 |
Source


|
| Record name | 3-(4-BROMO-3-METHYLANILINO)-1-(3,4-DICHLOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














